ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine,sulfuricacid
Description
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid (hereafter referred to as the target compound) is a sulfonic acid salt derivative of a substituted phenethylamine. Its structure features an ethylamine group attached to a 2-phenylethyl backbone substituted with an oxolane (tetrahydrofuran) ring at the 1-position.
Properties
IUPAC Name |
N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNWQNGJCCFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves the reaction of 2-phenylethylamine with ethyl oxirane in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves the large-scale reaction of the amine with sulfuric acid. The process includes mixing the reactants in a reactor, followed by controlled heating and stirring. The resulting product is then filtered, washed, and dried to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding oxirane derivative.
Reduction: The major product is the reduced amine.
Substitution: The major products are the substituted amine derivatives.
Scientific Research Applications
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, sulfuric acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The methyl analog (C11H19NO2·H2SO4) differs only in the alkyl group (methyl vs. ethyl) on the amine, impacting lipophilicity and steric bulk .
- N-Phenethylmethanesulfonamide replaces the oxolane and sulfuric acid with a sulfonamide group, altering solubility and biological activity .
Physicochemical Properties
Table 2: Molecular Data for Key Compounds
Key Observations :
- The target compound likely has a higher molecular weight than the methyl analog due to the ethyl group.
- Sulfate salts (e.g., target compound, guanidine derivative) exhibit higher polarity and water solubility compared to sulfonamides or non-ionic analogs .
Biological Activity
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, often referred to in research contexts as a derivative of phenethylamine, is a compound of interest due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine belongs to a class of compounds known for their structural similarity to neurotransmitters. The presence of the oxolan (tetrahydrofuran) ring enhances its lipophilicity, potentially affecting its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors:
- Binding Affinity : Research indicates that the compound can bind to serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
- Signal Modulation : By interacting with these receptors, it may modulate intracellular signaling pathways, influencing neuronal excitability and neurotransmitter release.
Biological Activity and Effects
Studies have shown that ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine exhibits several biological effects:
- Neurotransmitter Uptake Inhibition : It has been observed to inhibit the uptake of norepinephrine (NE) and serotonin (5-HT), suggesting potential antidepressant properties. This effect was particularly noted in analogs where the aryl ring had specific substitutions .
- Potential Therapeutic Applications : The compound is being investigated for its potential therapeutic effects in treating neurological disorders due to its ability to influence neurotransmitter systems .
Case Study 1: Antidepressant Activity
A series of derivatives related to ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine were tested for their ability to inhibit imipramine receptor binding in rat brains. The results indicated that certain modifications enhanced their antidepressant-like effects in rodent models, particularly through the antagonism of reserpine-induced hypothermia and modulation of ACTH release .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotective properties, compounds structurally related to ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine were evaluated for their capacity to protect neuronal cells from oxidative stress. The findings suggested a significant reduction in cell death under oxidative conditions, indicating potential applications in neurodegenerative diseases .
Data Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
